An In-depth Technical Guide to the Chemical Properties and Structure of Potassium Hydrosulfide
An In-depth Technical Guide to the Chemical Properties and Structure of Potassium Hydrosulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium hydrosulfide (B80085) (KSH) is an inorganic salt with significant applications in organic synthesis and as a source of the gaseous signaling molecule, hydrogen sulfide (B99878) (H₂S). This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of potassium hydrosulfide. It includes a summary of its key quantitative data, detailed experimental protocols for its synthesis and a common synthetic application, and a visualization of a key signaling pathway in which its derivative, H₂S, is involved.
Chemical and Physical Properties
Potassium hydrosulfide is a white to yellowish, hygroscopic crystalline solid with a characteristic odor of rotten eggs.[1][2] It is highly soluble in water and soluble in alcohol.[2]
Quantitative Data Summary
The key physicochemical properties of potassium hydrosulfide are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Chemical Formula | KSH | [3][4] |
| Molecular Weight | 72.17 g/mol | [3] |
| Melting Point | 455 °C (851 °F; 728 K) | [4] |
| Density | 1.68–1.70 g/cm³ | [4] |
| Solubility in Water | 620 g/L at 20 °C | [3] |
| pH of Aqueous Solution | 8.5–11.5 | [3][5] |
| pKa (of H₂S) | pKa₁ ≈ 7.0 (H₂S ⇌ H⁺ + HS⁻)pKa₂ ≈ 12.9 (HS⁻ ⇌ H⁺ + S²⁻) | [3] |
Structure and Bonding
Potassium hydrosulfide consists of the potassium cation (K⁺) and the hydrosulfide anion (SH⁻).[3] The crystal structure of potassium hydrosulfide is analogous to that of potassium chloride (KCl), adopting a face-centered cubic (FCC) arrangement.[3] However, the non-spherical nature of the hydrosulfide anion, which possesses a dipole moment due to the S-H covalent bond, introduces complexity.[3] In the solid state, the SH⁻ anions undergo rapid rotational motion, or tumbling.[4]
The bonding in KSH is predominantly ionic, arising from the electrostatic attraction between the potassium cations and the hydrosulfide anions. The S-H bond within the hydrosulfide anion is, of course, covalent.
Spectroscopic Properties
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Infrared (IR) Spectroscopy: The S-H stretching vibration in solid potassium hydrosulfide is reported to be around 2530 cm⁻¹. This represents a redshift compared to free hydrogen sulfide (approximately 2620 cm⁻¹), which is attributed to the polarization effects of the potassium lattice.[4]
-
Raman Spectroscopy: While specific Raman spectra for solid KSH are not widely published, Raman spectroscopy is a valuable tool for studying polysulfides that can be formed from KSH. For instance, the polysulfide chain structure in molten potassium polysulfides has been investigated using this technique.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: In a deuterated solvent like D₂O, the proton of the SH⁻ anion would be expected to exchange with deuterium, making its observation by ¹H NMR challenging.
-
³³S NMR: As a quadrupolar nucleus with low natural abundance (0.76%), ³³S NMR spectra are generally characterized by broad lines and low sensitivity, making it a challenging technique for routine analysis of sulfur compounds.[6][7][8] No specific ³³S NMR data for KSH is readily available.
-
Reactivity and Chemical Properties
Potassium hydrosulfide is a versatile reagent with distinct reactive characteristics.
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Basicity: In aqueous solution, potassium hydrosulfide is alkaline due to the hydrolysis of the hydrosulfide ion, which acts as a Brønsted-Lowry base, accepting a proton from water to form hydrogen sulfide and hydroxide (B78521) ions.[3] This results in a pH typically ranging from 8.5 to 11.5.[3][5]
-
Reaction with Acids: As a salt of a weak acid (H₂S), potassium hydrosulfide reacts readily with acids to liberate highly toxic hydrogen sulfide gas.[5]
-
KSH(aq) + HCl(aq) → KCl(aq) + H₂S(g)
-
-
Reaction with Oxidizing Agents: Potassium hydrosulfide is a reducing agent and is incompatible with strong oxidizing agents.
-
Use in Organic Synthesis: KSH is a valuable nucleophile for introducing the thiol (-SH) group into organic molecules. A common application is the reaction with alkyl halides to form thiols (mercaptans).[1]
Role as a Hydrogen Sulfide Donor in Signaling Pathways
Potassium hydrosulfide is widely used in biomedical research as a source of hydrogen sulfide (H₂S), a gaseous signaling molecule with diverse physiological roles. H₂S has been shown to be involved in various cellular processes, including the regulation of ion channels.
One such pathway involves the upregulation of Acid-Sensing Ion Channels (ASICs) through the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. H₂S donors, such as KSH, have been observed to increase the expression and function of ASICs. This signaling cascade is initiated by the activation of the MAPK/ERK pathway, leading to downstream effects on ASIC expression and activity.
Experimental Protocols
Synthesis of Potassium Hydrosulfide
This protocol describes the laboratory-scale synthesis of a potassium hydrosulfide solution in methanol (B129727).
Materials:
-
Potassium hydroxide (KOH)
-
Methanol (MeOH), anhydrous
-
Hydrogen sulfide (H₂S) gas
-
Nitrogen (N₂) gas
-
Three-necked round-bottom flask
-
Gas inlet tube
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the solvent, and a gas outlet, dissolve potassium hydroxide (e.g., 7 parts by weight) in anhydrous methanol (e.g., 150 parts by volume) under a gentle stream of nitrogen.[3][9]
-
Heat the solution to 55-60 °C with stirring.[3]
-
Slowly bubble hydrogen sulfide gas through the stirred solution. The reaction is exothermic. Monitor the H₂S flow rate to maintain the desired temperature.
-
Continue bubbling H₂S until the potassium hydroxide is fully neutralized. This can be monitored by the cessation of H₂S uptake or by titration of aliquots.
-
Once the reaction is complete, stop the flow of H₂S and allow the solution to cool to room temperature under a nitrogen atmosphere.
-
The resulting clear solution of potassium hydrosulfide in methanol can be used directly for subsequent reactions or stored under an inert atmosphere.[3]
Safety Precautions: Hydrogen sulfide is an extremely toxic and flammable gas. This procedure must be performed in a well-ventilated fume hood. All gas connections should be secure to prevent leaks. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Synthesis of Ethanethiol (B150549) from Ethyl Bromide and Potassium Hydrosulfide
This protocol provides a general method for the synthesis of a simple thiol using potassium hydrosulfide.
Materials:
-
Potassium hydrosulfide (KSH) solution (as prepared above or commercially sourced)
-
Ethyl bromide (CH₃CH₂Br)
-
Ethanol (optional, as a co-solvent)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the solution of potassium hydrosulfide. If using a solid, dissolve it in a suitable solvent like ethanol.
-
With stirring, add ethyl bromide to the potassium hydrosulfide solution. A slight molar excess of the alkyl halide may be used.[1]
-
Gently heat the reaction mixture to 50-60 °C and maintain this temperature with continuous stirring.[1]
-
The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material.
-
Once the reaction is complete, the ethanethiol product can be isolated by distillation, taking advantage of its low boiling point (35 °C).[1] The distillation should be performed with care due to the flammability and strong odor of the product.
-
Further purification of the collected distillate can be achieved by washing with a dilute base to remove any unreacted H₂S, followed by washing with water, drying over an anhydrous drying agent (e.g., MgSO₄), and redistillation.
Safety Precautions: Ethyl bromide is a toxic and potentially carcinogenic alkylating agent. Ethanethiol is flammable and has an extremely strong and unpleasant odor. This procedure must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment is essential.
Conclusion
Potassium hydrosulfide is a fundamentally important inorganic compound with well-defined chemical and physical properties. Its utility as a nucleophilic source of the thiol group in organic synthesis and as a convenient donor of the signaling molecule H₂S in biological research underscores its significance in various scientific disciplines. A thorough understanding of its structure, reactivity, and handling requirements is crucial for its safe and effective use in the laboratory.
References
- 1. prepchem.com [prepchem.com]
- 2. POTASSIUM HYDROSULFIDE | 1310-61-8 [chemicalbook.com]
- 3. Buy Potassium hydrosulfide | 1310-61-8 [smolecule.com]
- 4. Potassium hydrosulfide - Wikipedia [en.wikipedia.org]
- 5. POTASSIUM HYDROSULFIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. (33S) Sulfur NMR [chem.ch.huji.ac.il]
- 7. Natural abundance 33S NMR spectroscopy. The first spectra of several major compound types - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. 33S NMR: Recent Advances and Applications | MDPI [mdpi.com]
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